[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a synthetic organic compound recognized for its potential applications in medicinal chemistry and biological research. This compound features a unique structure that includes a cyclopropyl group attached to a piperidine ring, along with an acetic acid moiety. The specific arrangement of these functional groups allows the compound to engage in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
This compound falls under the category of amino acids due to the presence of the amino group in its structure. It is classified as an organic compound, specifically an amino acid derivative, which is significant in both chemical and biological contexts. The compound has garnered interest for its potential therapeutic properties, particularly in areas related to inflammation and pain management.
The synthesis of [Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
Reaction conditions often require strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions effectively.
The molecular structure of [Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can be represented as follows:
The structural representation highlights the piperidine ring's nitrogen atom and the attached cyclopropyl group, which contribute to its unique chemical properties.
[cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can participate in several types of chemical reactions:
Relevant data indicate that this compound has favorable properties for further functionalization and application in drug development.
[cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has several applications in scientific research:
The synthesis of [Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (C₁₂H₂₂N₂O₂, CAS 1353961-57-5) employs convergent multi-step pathways, typically initiating with 1-methyl-4-piperidone as the foundational building block [2]. A key intermediate, 4-(cyclopropylamino)-1-methylpiperidine, is generated through reductive amination using cyclopropylamine and sodium triacetoxyborohydride in dichloromethane at 0-5°C, achieving yields of 78-85% [2] [4]. Subsequent functionalization involves nucleophilic alkylation with ethyl bromoacetate under reflux conditions in acetonitrile with potassium carbonate as a base, yielding the ester intermediate ethyl [cyclopropyl-(1-methyl-piperidin-4-yl)-amino]acetate (82% yield) [2]. Final hydrolysis employs 2M NaOH in ethanol/water (4:1) at 60°C for 6 hours, delivering the target carboxylic acid with >95% purity after recrystallization [2].
Table 1: Key Steps in Synthetic Pathways
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, DCM, 0-5°C, 12h | 78-85% | 90% |
N-Alkylation | Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux, 8h | 80-82% | 88% |
Ester Hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6h | 95% | >95% |
Cyclopropane ring introduction leverages cyclopropylamine (C₃H₇N, CAS 765-30-0), a commercially available precursor synthesized via the reaction of 1,3-dibromopropane with phthalimide-protected ammonia followed by deprotection [3] . Steric constraints during piperidine functionalization necessitate in situ protection strategies; the benzyloxycarbonyl (Cbz) group is frequently employed, as demonstrated in analogs like [4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid [5]. Direct cyclopropylation of 4-aminopiperidines requires precise stoichiometry (1.1 eq cyclopropylamine) to suppress bis-alkylation byproducts . Alternative approaches include transition metal-catalyzed cyclopropanation using copper(I)-bis(oxazoline) complexes, enhancing enantioselectivity (>90% ee) for chiral derivatives [4] .
Table 2: Cyclopropanation Method Comparison
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Direct Amination | Cyclopropylamine, NaBH(OAc)₃, DCM | High atom economy | Over-alkylation risk |
Cbz-Protected Route | CbzCl, TEA, then cyclopropylamine | Avoids side reactions | Requires deprotection step |
Metal-Catalyzed | Cu(I)/bis(oxazoline), Et₂Zn, CH₂N₂ | High enantioselectivity | Costly catalysts |
Incorporation of the acetic acid moiety hinges on regioselective N-alkylation. Piperidine nitrogen alkylation competes with the secondary cyclopropylamino nitrogen; thus, optimal selectivity requires the prior formation of 4-(cyclopropylamino)-1-methylpiperidine [2]. Chloroacetylation using chloroacetyl chloride in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) yields a chloroacetamide intermediate, which undergoes nucleophilic displacement with piperidine under phase-transfer catalysis (tetrabutylammonium bromide) to form the C–N bond [5] [8]. Microwave-assisted synthesis (100°C, 30 min) accelerates this step, improving yields from 70% to 92% while reducing di-alkylated impurities [4]. Acidic hydrolysis of esters employs concentrated HCl at 80°C or enzymatic methods using porcine liver esterase (PLE) in phosphate buffer (pH 7.0), the latter minimizing epimerization risks .
Palladium catalysis enhances key steps: Pd/C (10% w/w) facilitates debenzylation in Cbz-protected intermediates under hydrogen atmosphere (1 atm, 25°C), while Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amination for advanced analogs [5] . Asymmetric hydrogenation of enamine precursors using Ir-(S)-BINAP catalysts achieves >95% ee for stereocontrolled piperidine ring formation [4]. Solvent optimization is critical—aprotic solvents like dimethylformamide (DMF) improve nucleophilicity in alkylations, while ethereal solvents (THF) suppress polymerization during cyclopropanation [5] . Purity optimization employs ion-exchange chromatography (Dowex 50WX4 resin) to remove metal residues, ensuring >99% purity for pharmacological studies [8].
Table 3: Catalytic Systems for Ring Functionalization
Catalyst | Reaction Type | Conditions | Yield/ee |
---|---|---|---|
Pd/C (10%) | Debenzylation | H₂ (1 atm), EtOH, 25°C, 4h | 95% |
Ir-(S)-BINAP | Asymmetric Hydrogenation | 50 psi H₂, CH₂Cl₂, 40°C | 90%, >95% ee |
Porcine Liver Esterase | Enzymatic Hydrolysis | pH 7.0, 37°C | 88% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7